3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
Tetrahydrobenzofurans Synthesis
The synthesis and transformation of tetrahydrobenzofurans have been extensively studied. For instance, Levai et al. (2002) explored the oxidation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, leading to novel tetrahydrobenzofuran derivatives via an unprecedented transformation. This research provides insight into synthetic pathways that might be applicable to the compound (Levai et al., 2002).
Benzodiazepine Derivatives
Terada et al. (1973) discussed the synthesis and reactions of benzo[diazepino]oxazoles, highlighting the diverse reactivity and potential for generating novel compounds with therapeutic relevance. This research indicates the synthetic versatility of benzodiazepine-like structures, which could be related to the target compound's research applications (Terada et al., 1973).
Pharmacological Research Applications
Antimicrobial Agents
Novel analogs incorporating benzothiazolyl and pyrazolone moieties, similar in complexity to the target compound, have shown promising antibacterial activity. Palkar et al. (2017) designed and synthesized compounds exhibiting significant inhibition against bacterial strains, providing a foundation for exploring the antimicrobial potential of complex molecules like the target compound (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This suggests potential research applications of the target compound in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Agents
Novel compounds with a benzoxepine core structure have been evaluated for their anticancer activities. Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids showing cytotoxicity against lung and colon cancer cell lines. This indicates the potential of the target compound for anticancer research applications (Kuntala et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound, dmma, is known to interfere with monoamine transport, inhibiting the uptake of noradrenalin and serotonin .
Mode of Action
Based on the action of similar compounds, it may interfere with the transport of certain neurotransmitters, potentially leading to changes in neural signaling .
Result of Action
Based on the action of similar compounds, it may lead to changes in neural signaling .
properties
IUPAC Name |
3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2)12-28-17-11-14(7-8-15(17)23(3)20(21)25)22-19(24)13-6-9-16(26-4)18(10-13)27-5/h6-11H,12H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBMVKJQTFCHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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